REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][S:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])=[O:7].[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1>C(=S)=S>[CH3:5][S:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](=[O:22])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:15]=1)(=[O:8])=[O:7] |f:0.1.2.3|
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Name
|
|
Quantity
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88 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)NC1=CC=CC=C1
|
Name
|
1
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.5 g
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Type
|
reactant
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Smiles
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C1(CCC(=O)O1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at ambient temperature for 6 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled in an ice bath
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Type
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ADDITION
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Details
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added rapidly to the cooled reaction mixture
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Type
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CUSTOM
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Details
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The ice bath is removed
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated to 55° C.
|
Type
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WAIT
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Details
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to continue for 18 hours
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Duration
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18 h
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Type
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CUSTOM
|
Details
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The reaction mixture is separated into two layers the bottom of which
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Type
|
CUSTOM
|
Details
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The upper layer is decanted
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Type
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FILTRATION
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Details
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The resulting suspension is filtered
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Type
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WASH
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Details
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the solid is washed several times with methylene chloride
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Type
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DISSOLUTION
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Details
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dissolved in a mixture of saturated sodium bicarbonate (500 ml) and water (500 ml)
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Type
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FILTRATION
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Details
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the resulting precipitate is collected by filtration
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Type
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DISSOLUTION
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Details
|
redissolved in NaHCO3
|
Type
|
CUSTOM
|
Details
|
reprecipitated with HCl
|
Type
|
FILTRATION
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Details
|
The solid, 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, is collected by filtration
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |